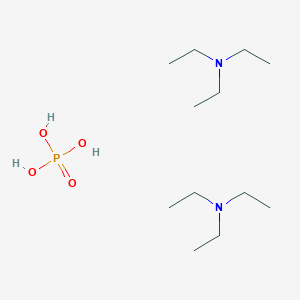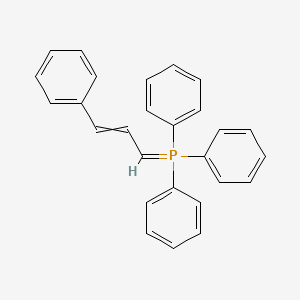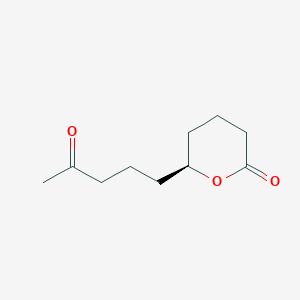
(6S)-6-(4-Oxopentyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-(4-Oxopentyl)oxan-2-one is a chemical compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The specific structure of this compound includes a pentyl side chain with an oxo group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Oxopentyl)oxan-2-one typically involves the formation of the oxanone ring followed by the introduction of the pentyl side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxanone ring through cyclization of appropriate precursors.
Side Chain Introduction: Addition of the pentyl side chain via alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, optimized for yield and purity. This may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-(4-Oxopentyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the oxo group to other functional groups.
Reduction: Reduction of the oxo group to an alcohol.
Substitution: Replacement of functional groups on the oxanone ring or the pentyl side chain.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and as a pharmacophore.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6S)-6-(4-Oxopentyl)oxan-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S)-6-(4-Oxopentyl)oxan-2-one: Unique due to its specific side chain and ring structure.
Other Oxanones: Compounds with similar ring structures but different side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other oxanones.
Eigenschaften
CAS-Nummer |
36288-49-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(6S)-6-(4-oxopentyl)oxan-2-one |
InChI |
InChI=1S/C10H16O3/c1-8(11)4-2-5-9-6-3-7-10(12)13-9/h9H,2-7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
WQAWFRFKWGDNIA-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)CCC[C@H]1CCCC(=O)O1 |
Kanonische SMILES |
CC(=O)CCCC1CCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


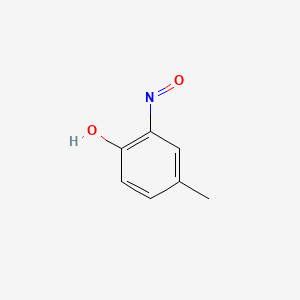
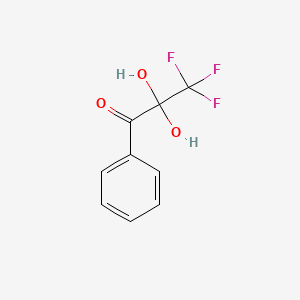
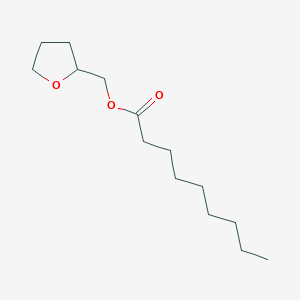
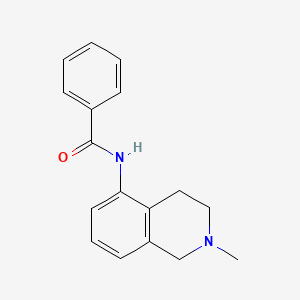
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
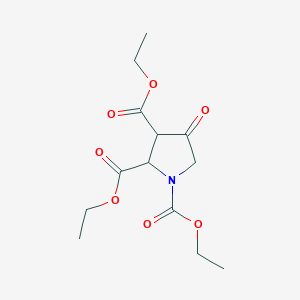
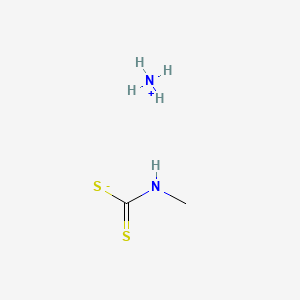
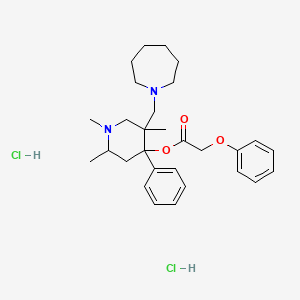

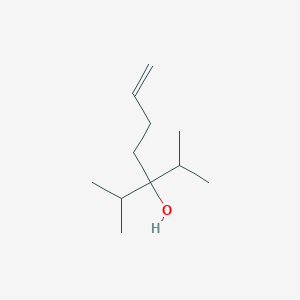
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
